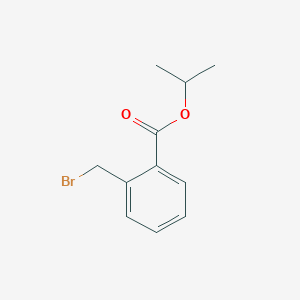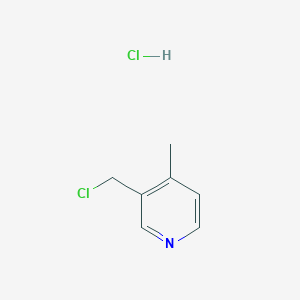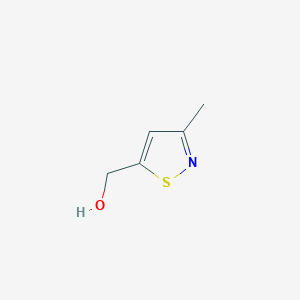
4-Amino-3-(trifluoromethyl)phenol
Overview
Description
4-Amino-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.13 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The InChI code for 4-Amino-3-(trifluoromethyl)phenol is 1S/C7H6F3NO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2 . The compound has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
4-Amino-3-(trifluoromethyl)phenol is a solid at room temperature . It has a molecular weight of 177.13 and a density of 1.4±0.1 g/cm3 . The compound has a boiling point of 275.9±40.0 °C at 760 mmHg .Scientific Research Applications
Chemical Synthesis
“4-Amino-3-(trifluoromethyl)phenol” is used in the synthesis of polymers and monomers . It’s a key component in various chemical reactions due to its unique structure and properties .
Polymer Research
This compound plays a significant role in the synthesis and properties of polyimides . Polyimides are a class of high-performance materials widely applied in various high-tech fields due to their outstanding chemical and thermal resistance, good dielectric properties, high mechanical properties, and dimensional stability .
Material Science
The compound is used in the creation of advanced flame-retardant and optical film materials . The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films .
Environmental Studies
The trifluoromethyl group in the compound is known for its low polarity, which reduces the chain packing and the formation of charge transfer complexes (CTC) in polymers . This makes it a valuable compound in environmental studies related to polymer degradation and recycling.
Medicinal Chemistry
While specific applications in medicinal chemistry are not mentioned in the search results, compounds with similar structures are often used in drug synthesis and pharmaceutical research. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance chemical stability and lipophilicity.
Industrial Applications
In industrial applications, the compound’s properties, such as its excellent thermal stability and low water absorption, make it suitable for use in various industrial processes and products .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-amino-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORRYOXJWMUREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563073 | |
| Record name | 4-Amino-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(trifluoromethyl)phenol | |
CAS RN |
445-04-5 | |
| Record name | 4-Amino-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Amino-3-(trifluoromethyl)phenol form in the environment?
A1: 4-Amino-3-(trifluoromethyl)phenol, often referred to as "reduced TFM," forms through the anaerobic degradation of the pesticide 3-trifluoromethyl-4-nitrophenol (TFM). [] This reduction process occurs in environments with limited oxygen availability, such as lake sediments.
Q2: What is the significance of 4-Amino-3-(trifluoromethyl)phenol's persistence in anaerobic environments?
A2: While TFM degrades relatively quickly under both aerobic and anaerobic conditions, its reduced form, 4-Amino-3-(trifluoromethyl)phenol, persists for a longer time in anaerobic environments. [] This persistence raises concerns about its potential long-term impact on aquatic ecosystems. Further research is needed to determine the ecotoxicological effects of 4-Amino-3-(trifluoromethyl)phenol and its potential to accumulate in the food chain.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1283245.png)










